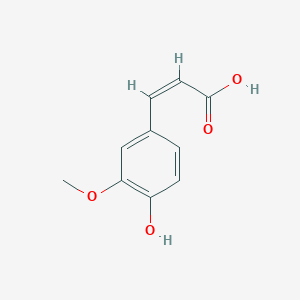
Anhydride acétique propionique
Vue d'ensemble
Description
Synthesis Analysis
Propionic anhydride can be synthesized by continuous reactive distillation using acetic anhydride and propionic acid as starting materials. Optimal conditions include a molar ratio of propionic acid to anhydride of 2.02:1, a reflux ratio of 3:1, and eight stages in the reaction section, achieving a propionic anhydride purity of 99.2% (Wang Hong-min, 2010).
Molecular Structure Analysis
Acetic anhydride's molecular structure has been determined via single-crystal X-ray analysis, revealing a C2-symmetric conformation and dense packing of the molecules. The structure demonstrates weak hydrogen bonds formed between methyl hydrogen atoms and neighboring carbonyl oxygen atoms (R. W. Seidel et al., 2016).
Chemical Reactions and Properties
Acetic and propionic anhydride undergo photolysis, involving primary processes with equal probability and exhibiting reactions like the abstraction reaction. These studies provide insights into their chemical behavior under light exposure (P. Ausloos, 1956).
Physical Properties Analysis
The physical properties, such as solubility and dissolution thermodynamics of compounds like 3,3′,4,4′-oxydiphthalic anhydride in binary aqueous solutions of acetic and propionic acids, have been extensively studied, reflecting the solubility behavior of related anhydrides in different solvent systems (Wanxin Li et al., 2015).
Chemical Properties Analysis
The reactivity and properties of acetic and propionic anhydrides with various substrates have been analyzed, highlighting their applications and behavior in chemical synthesis. For instance, the reaction rates of acetic propionic and propionic anhydrides with water have been studied, showing that the reaction rates are unimolecular and vary with the concentration of water (E. Barr & E. K. Plyler, 1936).
Applications De Recherche Scientifique
Réactif de synthèse organique
L'anhydride acétique propionique est un réactif largement utilisé en synthèse organique . C'est un simple anhydride d'acide et c'est un liquide incolore .
Production de dérivés de cellulose
Il est utilisé pour produire des dérivés de cellulose spécialisés . Ces dérivés de cellulose ont un large éventail d'applications dans diverses industries, notamment les textiles, le papier et les produits pharmaceutiques.
Préparation de dérivés α- et β-1-propionyl
L'anhydride propionique a été utilisé dans la préparation de dérivés α- et β-1-propionyl du tétra-acétate de glucopyranose . Ces dérivés peuvent être utilisés dans divers processus de recherche biochimique et de développement de médicaments.
Étude de la réaction d'hydrolyse
L'hydrolyse de l'anhydride propionique a été prise comme réaction modèle à étudier . Cette étude fournit des informations sur la cinétique de réaction et le comportement d'autocatalyse de l'hydrolyse de l'anhydride propionique .
Étude des risques thermiques
Les réactions d'hydrolyse des anhydrides, y compris l'anhydride propionique, ont été fréquemment utilisées comme réactions modèles importantes pour l'étude des risques thermiques . Comprendre ces réactions peut aider à la manipulation et à l'utilisation sûres de ces produits chimiques dans divers procédés industriels.
Calorimétrie réactionnelle
Le processus réactionnel et les paramètres du modèle d'hydrolyse de l'anhydride propionique ont été étudiés à l'aide d'une méthode de calorimétrie réactionnelle en temps réel<a aria-label="3: " data-citationid="7ed3e763-b601-437e-fe85-555
Mécanisme D'action
Target of Action
Acetic propionic anhydride primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the formation of more complex structures.
Mode of Action
The interaction of acetic propionic anhydride with its targets involves a process known as nucleophilic acyl substitution . This process can be broken down into three steps:
- Leaving group removal: The carboxylate ion leaves, resulting in the formation of the final product .
Biochemical Pathways
It is known that the compound can participate in various organic reactions, leading to the formation of esters, amides, and carboxylic acids . These products can then participate in further biochemical reactions, potentially affecting a wide range of pathways.
Pharmacokinetics
It is known that the compound is highly reactive and can rapidly react with nucleophiles present in biological systems . This suggests that the compound may be rapidly metabolized and excreted, potentially limiting its bioavailability.
Result of Action
The primary result of acetic propionic anhydride’s action is the formation of esters, amides, and carboxylic acids . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are formed.
Action Environment
The action of acetic propionic anhydride can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the anhydride, forming carboxylic acids . Additionally, the reaction rate can be influenced by factors such as temperature and the presence of catalysts . The compound’s reactivity also means that it may be unstable under certain conditions, potentially limiting its efficacy .
Safety and Hazards
Acetic propionic anhydride is flammable and corrosive. It is water-reactive and its vapors may form explosive mixtures with air . It can cause sore throat, coughing, labored breathing if inhaled, inflammation, burns if on skin, tearing, redness, pain, blurred vision if in eyes, sore throat, abdominal pain, vomiting, diarrhea if swallowed .
Propriétés
IUPAC Name |
acetyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDQUOLAFVLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513918 | |
| Record name | Acetic propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13080-96-1 | |
| Record name | Acetic propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



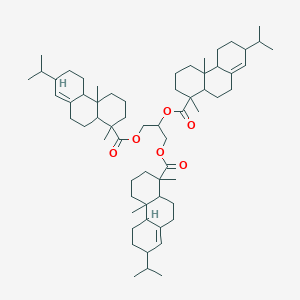
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)

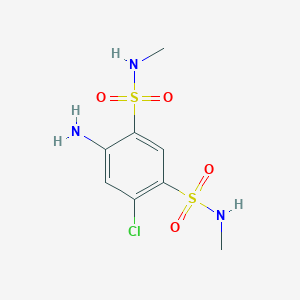
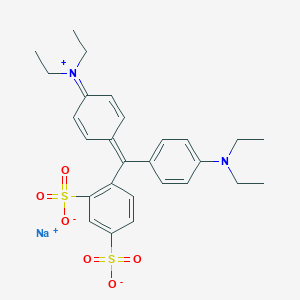

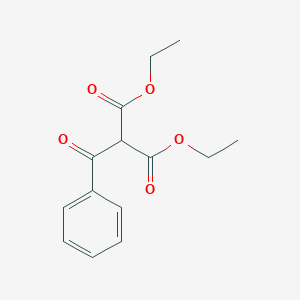
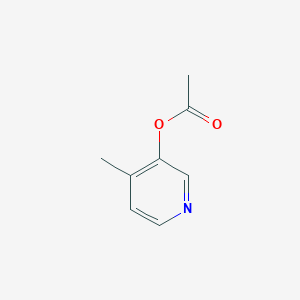


![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
